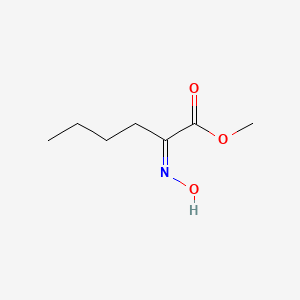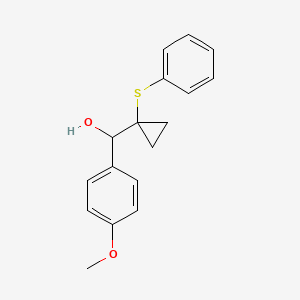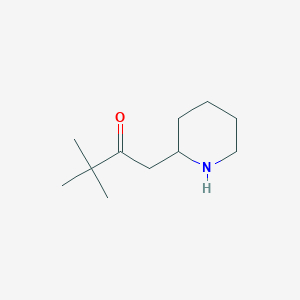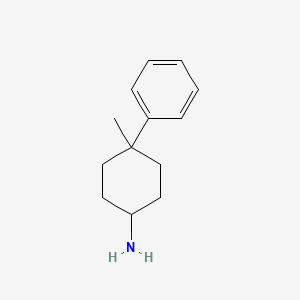
methyl (2Z)-2-hydroxyiminohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2Z)-2-hydroxyiminohexanoate is an organic compound with the molecular formula C7H13NO3. It is a derivative of hexanoic acid, featuring a hydroxyimino group at the second carbon position and a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-2-hydroxyiminohexanoate typically involves the reaction of hexanoic acid with hydroxylamine to form the corresponding oxime, followed by esterification with methanol. The reaction conditions often include the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The overall reaction can be summarized as follows:
Formation of Oxime: [ \text{Hexanoic acid} + \text{Hydroxylamine} \rightarrow \text{Hexanoic acid oxime} ]
Esterification: [ \text{Hexanoic acid oxime} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2Z)-2-hydroxyiminohexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction of the hydroxyimino group can yield amines.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Amides or different esters.
Applications De Recherche Scientifique
Methyl (2Z)-2-hydroxyiminohexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving oximes and esters.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl (2Z)-2-hydroxyiminohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of enzymes or other proteins. The ester group can undergo hydrolysis, releasing the active oxime moiety, which can further participate in biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2E)-2-hydroxyiminohexanoate: An isomer with the same molecular formula but different geometric configuration.
Hexanoic acid oxime: The precursor in the synthesis of methyl (2Z)-2-hydroxyiminohexanoate.
Methyl hexanoate: Lacks the hydroxyimino group, making it less reactive in certain chemical reactions.
Uniqueness
This compound is unique due to its combination of a hydroxyimino group and an ester group, which imparts distinct reactivity and potential for forming various derivatives. This makes it a valuable compound in synthetic organic chemistry and related fields.
Propriétés
Formule moléculaire |
C7H13NO3 |
|---|---|
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
methyl (2Z)-2-hydroxyiminohexanoate |
InChI |
InChI=1S/C7H13NO3/c1-3-4-5-6(8-10)7(9)11-2/h10H,3-5H2,1-2H3/b8-6- |
Clé InChI |
LTNYXUPEOVHKFY-VURMDHGXSA-N |
SMILES isomérique |
CCCC/C(=N/O)/C(=O)OC |
SMILES canonique |
CCCCC(=NO)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-tert-Butyl 2-(((1-(5-amino-1,2,4-thiadiazol-3-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)-2-methylpropanoate](/img/structure/B13089715.png)
![3-(3-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B13089723.png)
![2-Methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13089730.png)




![N-benzylimidazo[1,2-a]pyrimidin-6-amine](/img/structure/B13089770.png)
![3-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13089776.png)





